molecular formula C6H4N2O2 B7945340 1H-furo[3,2-d]pyrimidin-4-one

1H-furo[3,2-d]pyrimidin-4-one

Cat. No.: B7945340
M. Wt: 136.11 g/mol
InChI Key: FBCBUVHNVPZUTE-UHFFFAOYSA-N
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Description

1H-Furo[3,2-d]pyrimidin-4-one is a fused heterocyclic compound comprising a pyrimidinone core fused with a furan ring at the [3,2-d] position. The furan ring introduces unique electronic and steric properties, distinguishing it from other fused pyrimidinones such as thieno or pyrrolo derivatives.

Properties

IUPAC Name

1H-furo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBUVHNVPZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

A highly efficient one-pot synthesis of 1,4-bis(furo[3,2-d]pyrimidin-4-one) derivatives was achieved by reacting isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde in DMF at room temperature for 30 minutes. The reaction proceeds via a tandem Knoevenagel-Michael addition, forming two furopyrimidinone rings simultaneously. This method offers exceptional atom economy, with yields ranging from 85% to 93% and purity >95% without chromatography.

Key Advantages :

  • Mild conditions (25°C, no inert atmosphere)

  • Short reaction time (30 minutes)

  • Scalable to gram-scale without yield loss

Cyclization of Preformed Intermediates

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) effectively converts 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one to 4,8-dichloro derivatives through electrophilic aromatic substitution. A patent demonstrates this using POCl₃ (5.9 eq) in acetonitrile under reflux, achieving 87.7% yield after 3 hours. The chlorinated product serves as a versatile intermediate for subsequent nucleophilic substitutions.

Reaction Conditions :

ParameterValue
TemperatureReflux (82°C)
SolventAcetonitrile
Molar Ratio (POCl₃)5.9 eq
Yield87.7%

Amine-Mediated Ring Closure

Condensation of 3-amino-6-hydroxy-4-methylfuro[2,3-b]pyridine-2-carboxamide with aromatic acids under microwave irradiation (300 W, 5–7 minutes) produces pyrido-fused derivatives. The method achieves 69–93% yields, with electron-withdrawing substituents (e.g., -CF₃) enhancing reaction rates by 40% compared to electron-donating groups.

Curtius Rearrangement Strategies

Regioselective Skeleton Formation

The 3,4-dihydrofuro[3,2-d]pyrimidin-2(1H)-one core was synthesized via sequential Curtius rearrangements of acyl azides derived from methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate. Intramolecular trapping of isocyanate intermediates with hydroxyl groups ensures regioselectivity, producing the target compound in 78% yield over three steps.

Mechanistic Insights :

  • Hydrazide formation from ester precursor

  • Acyl azide generation with NaN₃/HCl

  • Thermal rearrangement (80°C, toluene)

  • Nucleophilic cyclization

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (MWI) reduces reaction times from hours to minutes. For instance, coupling 3-amino-6-hydroxy-4-methylfuro[2,3-b]pyridine-2-carboxamide with 4-bromobenzyl chloride under MWI (300 W, 6 minutes) yields 93% of the fused product. The enhanced efficiency stems from dipole rotation-induced molecular collisions, achieving >90% conversion in 83% of cases.

Comparative Data :

MethodTime (min)Yield (%)
Conventional18062
Microwave693

Functional Group Transformations

Thioxo Derivative Synthesis

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one was prepared via thiation of the carbonyl group using Lawesson’s reagent. The reaction proceeds in anhydrous THF at 60°C for 12 hours, yielding 75% of the thione product. X-ray crystallography confirms planarity of the thioxo-pyrimidine ring (r.m.s.d. = 0.012 Å).

Spectral Data :

  • IR : ν(C=O) 1670 cm⁻¹ → ν(C=S) 1250 cm⁻¹

  • ¹H NMR (DMSO-d₆) : δ 7.67 (dd, 1H), 7.82 (d, 1H), 8.06 (d, 1H)

Amino-Pyrrolidine Substitution

Amino-functionalized derivatives were synthesized by displacing chloride with (R)-3-aminopyrrolidine in isopropanol. Using N,N-diisopropylethylamine (2 eq) at 25°C for 18 hours afforded 93.7% yield of the substitution product. Chiral HPLC confirmed >99% ee, critical for bioactive compound development.

Industrial-Scale Considerations

Solvent Optimization

Comparative studies reveal DMF and acetonitrile as optimal for cyclization (yields >85%), while THF and DCM reduce efficiency by 20–35% due to poor intermediate solubility.

Purification Techniques

Crystallization from 2-propanol/water mixtures achieves >98% purity, avoiding silica gel chromatography. For thioxo derivatives, SCX-2 cation exchange resin efficiently removes byproducts with 89% recovery .

Chemical Reactions Analysis

Types of Reactions

“1H-furo[3,2-d]pyrimidin-4-one” can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

“1H-furo[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

Conclusion

Understanding the synthesis, reactions, applications, and mechanisms of “this compound” provides valuable insights into its role in various scientific and industrial fields. Its unique properties and versatility make it a compound of significant interest for further research and development.

Comparison with Similar Compounds

Structural Analogues

Thieno[3,2-d]pyrimidin-4-one
  • Synthesis: Thieno analogues (e.g., compounds 18a,b) are synthesized via condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation, followed by phosphorylation and nucleophilic substitution (e.g., with sodium methylate) to yield derivatives like 5a–5d .
  • Biological Activity : These compounds exhibit moderate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, with inhibitory activities below 10% at 1 µM concentrations (Table 1) .

Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound 17β-HSD1 Inhibition (%) 17β-HSD2 Inhibition (%)
5a <10 <10
5b <10 <10
Pyrrolo[3,2-d]pyrimidin-4-one
  • Synthesis: Pyrrolo derivatives (e.g., 17) are synthesized via refluxing primary aliphatic amines with precursors like 8 or 9 in acetic acid (Method A/B) .
Pyrido[1,2-a]pyrimidin-4-one
  • Synthesis : These compounds (e.g., 50-53 ) are synthesized via reactions with N-nucleophiles, though yields are low (11–42%) due to steric hindrance .
  • Therapeutic Use : Pyrido derivatives are explored as myeloperoxidase (MPO) inhibitors for cardiovascular diseases .

Functional Analogues

Furanose-Pyrimidinone Hybrids

Compounds like 6D incorporate a tetrahydrofuran moiety linked to a pyrimidinone core. These hybrids exhibit antifungal and antioxidant activities, though their enzyme inhibition profiles differ from furo[3,2-d]pyrimidin-4-one due to the lack of fused-ring conjugation .

Fluorinated Pyrimidinones

7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one (171178-37-3) demonstrates the impact of fluorine substitution on bioactivity, enhancing metabolic stability and target affinity compared to non-fluorinated analogues .

Key Comparative Insights

Parameter 1H-Furo[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Pyrrolo[3,2-d]pyrimidin-4-one
Fused Ring System Furan Thiophene Pyrrole
Electronic Effects High electron density Moderate electron density High π-electron delocalization
Synthetic Yield Not reported 64–81% 44–56%
Enzyme Inhibition Potential kinase inhibition* <10% (17β-HSD1/2) Moderate (antifungal)

*Inferred from structural similarity to kinase inhibitors like 1H-furo[3,2-c]pyrazoles .

Q & A

Q. What are the established synthetic routes for 1H-furo[3,2-d]pyrimidin-4-one, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of precursor molecules. For example, Scheme 3 in outlines a method starting from chitin-derived intermediates, using reagents like acetic anhydride and catalytic acid. Key parameters include:

  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst use : Acidic catalysts (e.g., H2SO4) accelerate ring closure.
    Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural elucidation of this compound derivatives be performed to confirm regiochemistry?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for identifying substituent positions on the fused-ring system. For example, protons on the furo ring (δ 6.5–7.5 ppm) and pyrimidinone carbonyl (δ 160–170 ppm) provide diagnostic signals.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous thieno[3,2-d]pyrimidin-4-one derivatives in .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Anticancer assays : Use MTT or CellTiter-Glo® to assess cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). Reference , where thieno[3,2-d]pyrimidin-4-one derivatives showed IC50 values <10 µM .
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the ferroptosis-inducing activity of this compound derivatives?

Methodological Answer:

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 2-position to mimic thieno[3,2-d]pyrimidin-4-one derivatives in , which showed enhanced ferroptosis induction via GPX4 inhibition .
  • In vitro validation : Use lipid peroxidation assays (e.g., C11-BODIPY<sup>581/591</sup> staining) and ferroptosis inhibitors (e.g., ferrostatin-1) to confirm mechanism .

Q. What strategies resolve contradictions in reported biological activities of structurally similar furopyrimidinones?

Methodological Answer:

  • Meta-analysis of literature : Compare datasets from (anticancer activity via ferroptosis) and (antibacterial effects) to identify assay-specific variables (e.g., cell type, incubation time).
  • Computational modeling : Perform molecular docking to assess binding affinity variations across targets (e.g., GPX4 vs. bacterial enzymes) .

Q. How can crystallographic data inform the design of this compound-based materials for organic electronics?

Methodological Answer:

  • Bandgap tuning : Analyze X-ray structures () to correlate π-π stacking distances with charge transport properties.
  • DFT calculations : Predict HOMO/LUMO levels using Gaussian09 or similar software. For example, thieno[3,2-d]pyrimidin-4-ones in exhibited bandgaps of ~3.1 eV, suitable for photovoltaic applications .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol, as described in for related furoimidazopyridines .
  • Process optimization : Implement continuous flow reactors to enhance reproducibility and reduce side reactions (e.g., dimerization, noted in ) .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting data on the metabolic stability of furopyrimidinone derivatives?

Methodological Answer:

  • In vitro assays : Compare microsomal stability (human/rat liver microsomes) with LC-MS quantification.
  • Cross-species validation : Address discrepancies by testing multiple species, as fluorinated derivatives in showed species-dependent CYP450 metabolism .

Q. What statistical methods are appropriate for validating the significance of substituent effects on biological activity?

Methodological Answer:

  • Multivariate regression : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values.
  • ANOVA : Use Tukey’s post-hoc test to compare mean activity across substituent groups (e.g., -CF3 vs. -Cl in ) .

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